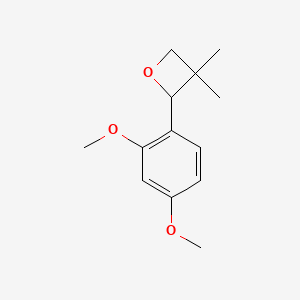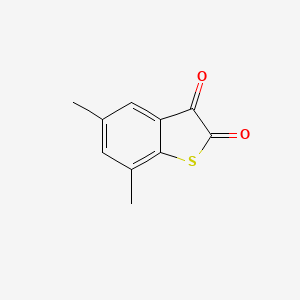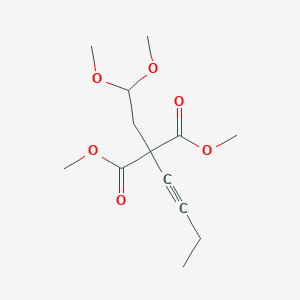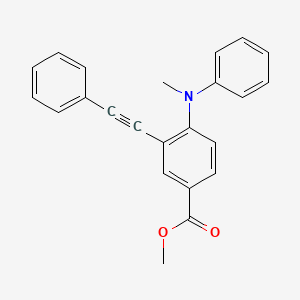
4-Ethynylphenyl 4-(hexyloxy)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethynylphenyl 4-(hexyloxy)benzoate is an organic compound that belongs to the class of phenyl benzoates. This compound is characterized by the presence of an ethynyl group attached to a phenyl ring, which is further connected to a benzoate moiety substituted with a hexyloxy group. The unique structural features of this compound make it an interesting subject for various scientific studies, particularly in the fields of organic chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethynylphenyl 4-(hexyloxy)benzoate typically involves a multi-step process. One common method is the Sonogashira coupling reaction, which is used to form the carbon-carbon triple bond between the ethynyl group and the phenyl ring. The reaction is usually carried out in the presence of a palladium catalyst, such as Pd(PPh3)2Cl2, and a copper co-catalyst, like CuI, under an inert atmosphere. The reaction conditions often include the use of a base, such as triethylamine, and a solvent, such as tetrahydrofuran (THF), at elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry approaches, such as the use of bio-derived solvents like glycerol, can be employed to minimize the environmental impact of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
4-Ethynylphenyl 4-(hexyloxy)benzoate can undergo various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The triple bond can be reduced to a double or single bond using hydrogenation reactions.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or ozone (O3) can be used as oxidizing agents.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used for hydrogenation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the ethynyl group can yield aldehydes or ketones, while reduction can produce alkenes or alkanes. Substitution reactions on the phenyl ring can introduce various functional groups, such as nitro (NO2) or halogen (X) groups .
Applications De Recherche Scientifique
4-Ethynylphenyl 4-(hexyloxy)benzoate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the study of biological systems and interactions, particularly in the development of bioactive molecules.
Mécanisme D'action
The mechanism of action of 4-Ethynylphenyl 4-(hexyloxy)benzoate depends on its specific application and the molecular targets involved. In general, the compound can interact with various biological molecules, such as proteins and nucleic acids, through non-covalent interactions like hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of the target molecules and pathways, leading to the desired biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Ethynylphenyl 4-(hexadecanoyloxy)benzoate: This compound has a similar structure but with a longer alkyl chain (hexadecanoyloxy) instead of hexyloxy.
4-Ethynylphenyl 4-(methoxy)benzoate: This compound has a methoxy group instead of a hexyloxy group.
4-Ethynylphenyl 4-(butoxy)benzoate: This compound has a butoxy group instead of a hexyloxy group.
Uniqueness
The uniqueness of 4-Ethynylphenyl 4-(hexyloxy)benzoate lies in its specific combination of functional groups, which imparts distinct physical and chemical properties. The presence of the ethynyl group allows for versatile chemical modifications, while the hexyloxy group contributes to the compound’s solubility and liquid crystalline behavior. These features make it a valuable compound for various scientific and industrial applications .
Propriétés
Numéro CAS |
142663-56-7 |
|---|---|
Formule moléculaire |
C21H22O3 |
Poids moléculaire |
322.4 g/mol |
Nom IUPAC |
(4-ethynylphenyl) 4-hexoxybenzoate |
InChI |
InChI=1S/C21H22O3/c1-3-5-6-7-16-23-19-14-10-18(11-15-19)21(22)24-20-12-8-17(4-2)9-13-20/h2,8-15H,3,5-7,16H2,1H3 |
Clé InChI |
PQHZHJUQEDCUJA-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[2-(3,5-Dibromopyridin-2-yl)hydrazinylidene]-4-hydroxynaphthalen-2(1H)-one](/img/structure/B12543173.png)
![[(E)-Diazenediyl]bis[(2-methylphenyl)methanone]](/img/structure/B12543174.png)

![4-Benzylidene-3-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-oxazolidin-2-one](/img/structure/B12543190.png)


![Bicyclo[4.1.0]heptan-1-ol, 5-(3-butenyl)-](/img/structure/B12543198.png)

![2-Buten-1-ol, 4-[(4-methoxyphenyl)methoxy]-, (2Z)-](/img/structure/B12543218.png)


![5-[(4R)-4-phenyl-1,3-dioxan-2-yl]pentan-2-one](/img/structure/B12543245.png)
